molecular formula C10H9N3O B2658062 N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide CAS No. 2190141-28-5

N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide

Cat. No. B2658062
CAS RN: 2190141-28-5
M. Wt: 187.202
InChI Key: KGCNYHUQYJUTHJ-UHFFFAOYSA-N
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Description

“N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridines . Pyrazolo[1,5-a]pyridines are a type of heterocyclic compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals . This process involves the use of N-aminopyridinium ylides as a 1,3-dipole and a nitrogen source, resulting in the production of cyanated pyrazolo[1,5-a]pyridines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridines is characterized by a pyrazolo core fused with a pyridine ring . The properties and stability of these compounds can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, they can participate in cycloaddition reactions with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, to produce pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridines can be influenced by various factors. For instance, their photophysical properties can be tuned by introducing electron-donating groups at position 7 on the fused ring .

Mechanism of Action

While the specific mechanism of action for “N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide” is not mentioned in the retrieved papers, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to act as inhibitors of CDK2, a protein kinase involved in cell proliferation .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-10(14)12-8-7-11-13-6-4-3-5-9(8)13/h2-7H,1H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCNYHUQYJUTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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